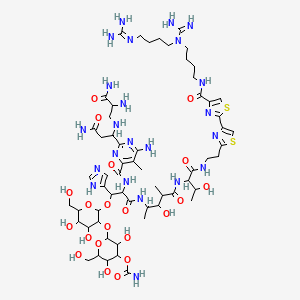

Bleomycin B4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[2-[4-[4-[4-[carbamimidoyl-[4-(diaminomethylideneamino)butyl]amino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H95N23O21S2/c1-23-36(79-49(82-47(23)63)28(15-34(62)87)74-16-27(61)48(64)93)53(97)81-38(44(29-17-70-22-75-29)102-57-46(42(91)40(89)32(18-84)101-57)103-56-43(92)45(104-60(69)99)41(90)33(19-85)100-56)54(98)76-25(3)39(88)24(2)50(94)80-37(26(4)86)52(96)72-12-9-35-77-31(21-105-35)55-78-30(20-106-55)51(95)71-10-5-7-13-83(59(67)68)14-8-6-11-73-58(65)66/h17,20-22,24-28,32-33,37-46,56-57,74,84-86,88-92H,5-16,18-19,61H2,1-4H3,(H2,62,87)(H2,64,93)(H3,67,68)(H2,69,99)(H,70,75)(H,71,95)(H,72,96)(H,76,98)(H,80,94)(H,81,97)(H2,63,79,82)(H4,65,66,73) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKOAIXTCFOKJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCCCN(CCCCN=C(N)N)C(=N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H95N23O21S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1538.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9060-11-1 | |

| Record name | Bleomycin B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009060111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Core Mechanism of Action of Bleomycin B4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bleomycin is a potent glycopeptide antibiotic isolated from Streptomyces verticillus, widely utilized as a chemotherapeutic agent against various neoplasms, including testicular carcinomas, squamous cell carcinomas, and lymphomas[1][2][3][4]. Its clinical efficacy is primarily attributed to its ability to induce sequence-specific single- and double-stranded breaks in DNA[2][5][6][7]. The clinical formulation, Blenoxane, is a mixture of several congeners, with Bleomycin A2 and B2 being the most abundant[4][8]. This guide focuses on the intricate mechanism of action of Bleomycin B4 and its closely related, well-studied analogues, which share a conserved functional core. We will delve into the molecular basis of DNA cleavage, the resultant cellular signaling cascades, and the key experimental protocols used to elucidate this mechanism.

Molecular Mechanism of DNA Damage

The cytotoxic action of bleomycin is not inherent to the molecule itself but is initiated through a series of steps involving metal ion chelation, DNA binding, and redox activation, culminating in oxidative DNA cleavage[7][9].

Metal Chelation and Activation

Bleomycin's activity is critically dependent on its ability to chelate transition metal ions, with ferrous iron (Fe(II)) being the most biologically relevant cofactor[2][10][11]. The drug possesses a metal-binding domain with five nitrogen atoms in a square-pyramidal arrangement that coordinates with the metal ion[12][13]. In the presence of molecular oxygen and a one-electron reductant, the Bleomycin-Fe(II) complex is converted into a highly reactive "activated bleomycin" species, a hydroperoxide complex (Bleomycin-Fe(III)-OOH)[10][11][14]. This activated complex is the ultimate DNA-cleaving agent. While other metals like copper and cobalt can also form complexes, the copper complex is inactive, and the cobalt complex requires photoactivation to cleave DNA[3][10][15].

DNA Binding and Sequence Selectivity

Bleomycin binds to DNA through a dual-mode interaction. The C-terminal bithiazole tail partially intercalates into the DNA double helix, providing the bulk of the binding affinity[12][16]. The N-terminal metal-binding domain settles into the minor groove, where it engages in specific hydrogen-bonding interactions, primarily between the bleomycin pyrimidine moiety and the guanine base of DNA[14][16]. This interaction confers the drug's sequence selectivity, with cleavage occurring preferentially at 5'-GpC-3' and 5'-GpT-3' sequences[14][16][17][18].

The Chemistry of DNA Strand Scission

Once bound and activated, the Bleomycin-Fe(III)-OOH complex initiates DNA cleavage by abstracting a hydrogen atom from the C4' position of the deoxyribose sugar of a pyrimidine nucleotide, typically 3' to a guanine[10][14][16][19]. The resulting C4' radical intermediate can then proceed down two distinct pathways, depending on the local oxygen concentration[10].

-

Oxygen-Dependent Pathway: In the presence of oxygen, a series of transformations leads to the direct cleavage of the C3'-C4' bond of the deoxyribose backbone. This results in a single-strand break with 3'-phosphoglycolate and 5'-phosphate termini and the release of a base propenal (e.g., thymine-propenal)[10][12][20].

-

Oxygen-Independent Pathway: In an anaerobic environment, the C4' radical reacts with water, leading to the formation of a 4'-oxidized abasic site, where the nucleobase is lost and the sugar backbone is altered[10][21].

Double-stranded DNA breaks, which are considered the most cytotoxic lesions, are thought to arise from two proximal single-strand cleavage events[3][5]. Evidence suggests a single bleomycin molecule can mediate a double-strand break without dissociating from the DNA[22].

Quantitative Analysis of Bleomycin's Action

The interaction of bleomycin with DNA and its subsequent cleavage activity have been quantified through various biophysical and biochemical assays.

| Parameter | Value | Bleomycin Analogue(s) | Experimental Condition | Reference(s) |

| DNA Binding Constant (K) | 1.2 x 10⁵ M⁻¹ | Bleomycin A2 | 2.5 mM Tris-HCl, pH 8.4 | [9] |

| ~10⁵ M⁻¹ | Bleomycin | General | [16] | |

| Binding Stoichiometry | 1 drug molecule per 5-6 base pairs | Bleomycin A2 | 2.5 mM Tris-HCl, pH 8.4 | [9] |

| SSB:DSB Ratio | 3.1 ± 0.3 : 1 | Bleomycin A5 | [³²P]-hairpin assay | [22] |

| 3.4 : 1 | Bleomycin A2 | [³²P]-hairpin assay | [22] | |

| ~6 : 1 | Bleomycin | Supercoiled DNA relaxation assay | [22] | |

| 3:1 to 20:1 | Bleomycin | General, varies with conditions | [23] | |

| Effective Concentration | ≥ 10 nmol/L | Bleomycin | In vitro DNA scission with 100 nmol/L Fe(II) | [24] |

| Bleomycin Hydrolase (Km) | 700 µM | Bleomycin A2 | Cytosol from cultured rabbit fibroblasts | [25] |

| Bleomycin Hydrolase (Vmax) | 33 nmol/hr/mg protein | Bleomycin A2 | Cytosol from cultured rabbit fibroblasts | [25] |

Cellular Consequences of Bleomycin-Induced DNA Damage

The DNA lesions generated by bleomycin trigger a cascade of cellular responses, including activation of DNA damage repair pathways, cell cycle arrest, and ultimately, apoptosis or other forms of cell death.

DNA Damage Response (DDR)

Bleomycin-induced single- and double-strand breaks are recognized by the cell's DNA damage response (DDR) machinery. Both major DSB repair pathways, non-homologous end-joining (NHEJ) and homologous recombination (HR), are activated to repair the lesions[1][26]. The choice of pathway is cell-cycle dependent. The DDR activation involves the phosphorylation of histone H2AX (forming γ-H2AX), a key marker of DNA DSBs, and the recruitment of numerous repair factors to the damage site.

Cell Cycle Arrest

A primary cellular response to DNA damage is the activation of cell cycle checkpoints to prevent the propagation of damaged genetic material. Bleomycin predominantly causes cells to arrest in the G2 and M phases of the cell cycle[9][27][28]. This G2/M arrest is often mediated by the p53-p21 signaling pathway[7][27][29]. DNA damage activates p53, which in turn transcriptionally upregulates the cyclin-dependent kinase (CDK) inhibitor p21. p21 then binds to and inhibits CDK1/Cyclin B complexes, which are essential for entry into mitosis, thereby halting the cell cycle in G2[29][30].

Induction of Apoptosis

If DNA damage is too severe to be repaired, cells are directed towards programmed cell death, or apoptosis. The apoptotic signaling initiated by bleomycin is complex and appears to be cell-type dependent.

-

Extrinsic Pathway: In pulmonary endothelial cells, bleomycin has been shown to induce the extrinsic apoptotic pathway. This involves the upregulation of TNF receptor family genes, leading to the activation of the initiator caspase-8, which subsequently activates downstream effector caspases like caspase-3 and -6[5][10][19].

-

Intrinsic (Mitochondrial) Pathway: In lung epithelial cells, bleomycin treatment leads to an increase in reactive oxygen species (ROS), which triggers the intrinsic pathway[16][31]. This pathway involves mitochondrial leakage and the activation of caspase-9[16]. Interestingly, in this model, caspase-8 activation occurs upstream of mitochondrial events, suggesting a crosstalk between the two pathways where ROS and caspase-8 cooperate to initiate apoptosis[16][31].

The balance between these pathways and the ultimate cell fate is determined by the extent of DNA damage and the cellular context[6].

Mechanisms of Resistance

The efficacy of bleomycin can be limited by intrinsic or acquired resistance. The primary mechanism of resistance in normal and cancerous tissues is the metabolic inactivation of the drug by the enzyme Bleomycin Hydrolase (BLH)[12][13][32].

Bleomycin Hydrolase (BLH)

BLH is a cytoplasmic cysteine protease that catalyzes the deamidation of the β-aminoalanine moiety of bleomycin, converting it to the less toxic desamido-bleomycin[25][33]. This modification impairs the molecule's ability to chelate iron, thereby preventing its activation and cytotoxic activity[12][13]. The levels of BLH activity vary significantly among different tissues, which may explain the organ-specific toxicity of bleomycin. Tissues with low BLH levels, such as the skin and lungs, are particularly susceptible to bleomycin-induced damage[12][25][33].

| Tissue / Cell Type | Bleomycin Hydrolase (BLH) Activity | Species | Reference(s) |

| Lungs | Low / Undetectable | Mouse, Rabbit | [25][33] |

| Skin | Low | General | [12] |

| Liver, Spleen, Kidney | Detectable / High | Mouse | [33] |

| Pulmonary Fibroblasts | High | Rabbit, Bovine | [25] |

| Pulmonary Endothelial Cells | High | Rabbit | [25] |

| Alveolar Macrophages | Moderate | Rabbit, Bovine | [25] |

| Type II Pneumocytes | Undetectable | Rabbit | [25] |

Other proposed resistance mechanisms include altered drug uptake or efflux and enhanced DNA repair capacity[1][34].

Key Experimental Protocols

The elucidation of bleomycin's mechanism of action has relied on a variety of in vitro and cellular assays. Below are detailed methodologies for key experiments.

In Vitro DNA Cleavage Assay by Agarose Gel Electrophoresis

This assay assesses the ability of bleomycin to induce single- and double-strand breaks in purified plasmid DNA.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pUC18 at 1 µg) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5)[2].

-

Bleomycin Activation: Separately, activate bleomycin by incubating it with an equimolar concentration of a Fe(II) salt (e.g., Fe(NH₄)₂(SO₄)₂) at 4°C for 1 minute[2].

-

Cleavage Reaction: Add the activated bleomycin to the DNA reaction mixture to the desired final concentration. Incubate at a controlled temperature (e.g., 4°C or 37°C) for a defined period (e.g., 10-30 minutes)[2].

-

Quenching: Stop the reaction by adding a loading buffer containing a chelating agent like EDTA and a density agent like glycerol[2].

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel in TBE buffer at a constant voltage (e.g., 80V for 90 minutes) to separate the different DNA topoisomers[22].

-

Visualization and Quantitation: Visualize the DNA bands under UV illumination. The intact supercoiled plasmid (Form I), the nicked circular plasmid (Form II, resulting from an SSB), and the linear plasmid (Form III, resulting from a DSB) will migrate differently. Quantify the intensity of each band using densitometry software to calculate the number of SSBs and DSBs[22].

Single-Cell Gel Electrophoresis (Comet Assay)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.

Methodology:

-

Cell Preparation: Harvest cells and resuspend them at a known concentration in a serum-free medium.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow to solidify on ice[35][36].

-

Drug Treatment: Slides can be immersed in a solution containing bleomycin for a defined period to induce damage ex vivo[23][35]. Alternatively, cells can be treated in culture before harvesting.

-

Lysis: Immerse the slides in a high-salt, detergent-based lysis solution (e.g., containing Triton X-100 and NaCl) at 4°C. This removes cell membranes and histones, leaving behind the DNA as a nucleoid[36].

-

DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline buffer (pH > 13 for SSBs and alkali-labile sites) or neutral buffer (for DSBs) to allow the DNA to unwind[36].

-

Electrophoresis: Apply an electric field (e.g., ~25V, 300 mA) for a set time (e.g., 20-30 minutes). The negatively charged, broken DNA fragments will migrate out of the nucleoid towards the anode, forming a "comet tail"[36].

-

Neutralization and Staining: Neutralize the slides in a Tris buffer, dehydrate in ethanol, and stain with a fluorescent DNA dye (e.g., ethidium bromide, SYBR Green).

-

Analysis: Visualize the comets using a fluorescence microscope. Use image analysis software to quantify the amount of DNA in the tail relative to the head, which is proportional to the amount of DNA damage[35].

Fluorescence Spectroscopy for DNA Binding Analysis

This technique measures changes in the intrinsic fluorescence of bleomycin upon binding to DNA to determine binding parameters.

Methodology:

-

Instrument Setup: Turn on a fluorescence spectrophotometer and set the excitation and emission wavelength ranges. Bleomycin's bithiazole moiety has a characteristic fluorescence emission peak (e.g., around 353 nm)[9][37].

-

Sample Preparation: Prepare solutions of bleomycin and DNA in a suitable buffer (e.g., Tris-HCl) in quartz cuvettes[9][37].

-

Titration: Perform a titration experiment. To a fixed concentration of bleomycin, add increasing concentrations of DNA.

-

Data Collection: After each addition of DNA and a brief incubation period, record the fluorescence emission spectrum of the bleomycin[37]. The binding of bleomycin to DNA typically results in quenching (a decrease) of its intrinsic fluorescence[9].

-

Data Analysis: Plot the change in fluorescence intensity as a function of the DNA concentration. Analyze the resulting binding curve using appropriate models (e.g., the Stern-Volmer equation) to calculate the binding constant (K) and binding stoichiometry (n).

Conclusion

The mechanism of action of this compound and its congeners is a multi-step process that transforms a relatively inert glycopeptide into a potent DNA-cleaving agent. Its efficacy hinges on the precise coordination of a ferrous ion, interaction with molecular oxygen, and specific binding to DNA. The resulting single- and double-strand breaks trigger a complex network of cellular responses, including DNA repair, cell cycle arrest, and apoptosis, which collectively account for its powerful antitumor activity. Understanding these intricate details at the molecular and cellular levels is paramount for optimizing its clinical use, overcoming resistance, and designing next-generation therapeutics.

References

- 1. Raman Research on Bleomycin-Induced DNA Strand Breaks and Repair Processes in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure of DNA-bound Co(III)·bleomycin B2: Insights on intercalation and minor groove binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bleomycin | C55H84N17O21S3+ | CID 5360373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scholar.usuhs.edu [scholar.usuhs.edu]

- 6. The ratio of single- to double-strand DNA breaks and their absolute values determine cell death pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the TGF-β-p21 axis: a critical regulator of bleomycin-induced cell cycle arrest and apoptosis in vitro-implication for progressive cervical cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Bleomycin-DNA interactions: fluorescence and proton magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Bleomycin-induced DNA damage and its removal in lymphocytes of breast cancer patients studied by comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Bleomycin-induced alterations in DNA replication: relationship to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Interaction of the Metallo-Glycopeptide Anti-Tumour Drug Bleomycin with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.physiology.org [journals.physiology.org]

- 17. The ratio of single- to double-strand DNA breaks and their absolute values determine cell death pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Defective repair of DNA single- and double-strand breaks in the bleomycin- and X-ray-sensitive Chinese hamster ovary cell mutant, BLM-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. 14-3-3ε Boosts Bleomycin-induced DNA Damage Response by Inhibiting the Drug-Resistant Activity of MVP - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. researchgate.net [researchgate.net]

- 24. Bleomycin-induced DNA cleavage: studies in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Bleomycin hydrolase activity in pulmonary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Bleomycin Inhibits Proliferation via Schlafen-Mediated Cell Cycle Arrest in Mouse Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Selective inhibition of bleomycin-induced G2 cell cycle checkpoint by simaomicin alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. embopress.org [embopress.org]

- 30. mdpi.com [mdpi.com]

- 31. journals.physiology.org [journals.physiology.org]

- 32. Bleomycin hydrolase - Wikipedia [en.wikipedia.org]

- 33. The neutral cysteine protease bleomycin hydrolase is essential for epidermal integrity and bleomycin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Single-strand and double-strand deoxyribonucleic acid breaks produced by several bleomycin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. aacrjournals.org [aacrjournals.org]

- 36. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]

- 37. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Bleomycin B4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bleomycin, a glycopeptide antibiotic complex discovered by Hamao Umezawa in 1962 from the fermentation broth of Streptomyces verticillus, remains a clinically significant antineoplastic agent.[1][2] The bleomycin complex is a mixture of structurally related analogues, with Bleomycin A2 and B2 being the most abundant. This guide focuses on the discovery and, more specifically, the methodological approach to the isolation and purification of a lesser-known but important analogue, Bleomycin B4. While the initial discovery focused on the entire complex, subsequent advancements in chromatography have enabled the separation of its individual components. This document provides a synthesized protocol for the isolation of this compound, drawing from established methods for the bleomycin complex and specific analytical techniques for its analogues. It also presents available quantitative data and visual workflows to aid researchers in the field.

Discovery of the Bleomycin Complex

The journey to this compound began with the pioneering work of Dr. Hamao Umezawa and his team at the Institute of Microbial Chemistry in Tokyo. In their extensive screening program for new antibiotics, they identified a strain of Streptomyces verticillus that produced a substance with potent antibacterial and antitumor properties.[1][2] Their seminal papers in 1966 and 1967 detailed the discovery of this new antibiotic, which they named bleomycin.[2][3] The initial work described the production of two main fractions, Bleomycin A and Bleomycin B, through cultivation of the microorganism and subsequent purification.[2] It was later understood that these fractions were themselves mixtures of several closely related compounds, differing in their terminal amine moieties.[4][5] The structure of the terminal amine of this compound was later elucidated as N-(4-aminobutyl)-3-aminopropionamide.

Experimental Protocols for Isolation and Purification

The isolation of this compound is a multi-step process that begins with the fermentation of Streptomyces verticillus, followed by the extraction and purification of the total bleomycin complex, and finally, the chromatographic separation of the individual analogues. The following is a synthesized protocol based on established methodologies.

Fermentation of Streptomyces verticillus

The production of bleomycin is achieved through submerged fermentation of S. verticillus.

-

Strain: Streptomyces verticillus ATCC 15003 is a commonly used strain for bleomycin production.[6]

-

Culture Media: A typical fermentation medium contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, peptone), and mineral salts.[7] The composition of the medium can significantly influence the yield and the relative abundance of the different bleomycin analogues.

-

Fermentation Conditions: The fermentation is carried out under aerobic conditions in a stirred-tank fermenter. Key parameters such as temperature (typically 27-30°C), pH (maintained around 7.0), and dissolved oxygen levels are carefully controlled to ensure optimal growth and antibiotic production.[6][7] The fermentation process is typically run for 5-7 days.[7]

Extraction and Purification of the Bleomycin Complex

Following fermentation, the bleomycin complex is extracted from the culture broth.

-

Step 1: Broth Clarification: The first step is to separate the microbial biomass from the culture broth containing the dissolved bleomycin. This is typically achieved by centrifugation or filtration.[6]

-

Step 2: Ion-Exchange Chromatography: The clarified broth is then subjected to cation-exchange chromatography. Bleomycin, being a basic compound, binds to the cation-exchange resin (e.g., Amberlite IRC-50). The resin is then washed to remove impurities, and the bleomycin complex is eluted using an acidic solution.[6]

-

Step 3: Adsorption Chromatography: Further purification can be achieved using adsorption chromatography on activated carbon or non-ionogenic porous resins. The bleomycin is adsorbed onto the stationary phase and then eluted with a suitable solvent system, such as acidic aqueous methanol.[6]

-

Step 4: Affinity Chromatography (Copper Chelate): A highly effective method for purifying the bleomycin complex involves copper chelate affinity chromatography. Bleomycin is a potent metal-chelating agent, and it is often isolated from the fermentation broth as a copper complex.[8] The crude bleomycin extract can be loaded onto a column containing immobilized Cu(II) ions. After washing away unbound impurities, the copper-bleomycin complex is eluted. The copper can then be removed by treatment with a stronger chelating agent like EDTA or by precipitation with H₂S.[8]

Separation of this compound

The final step is the separation of the individual bleomycin analogues from the purified complex. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

-

HPLC System: A reversed-phase HPLC system is typically used.

-

Column: A C18 column (e.g., 250mm x 4.6mm, 5µm) is a suitable choice for separating the hydrophilic bleomycin analogues.[9]

-

Mobile Phase: A gradient elution is employed to achieve good separation. A common mobile phase consists of an aqueous buffer (e.g., sodium hexane sulfonate and EDTA-2Na at pH 4.3) and an organic modifier (e.g., a mixture of methanol and acetonitrile).[9]

-

Detection: The eluting peaks are monitored using a UV detector at a wavelength of 254 nm.[9]

-

Fraction Collection: The fraction corresponding to the this compound peak is collected for further analysis and use.

Data Presentation

Quantitative data specifically for this compound is scarce in the readily available literature. The tables below summarize the available data for the overall bleomycin mixture and its major components, Bleomycin A2 and B2. This data provides a general context for the expected yields and composition.

| Parameter | Value | Reference |

| Bleomycin A2 in clinical formulation | 55-70% | [10] |

| Bleomycin B2 in clinical formulation | 25-32% | [10] |

| Bleomycin A2 yield in fermentation | 22.18 ± 3.29 mg/L | [7] |

| Bleomycin B2 yield in fermentation | 38.26 ± 2.36 mg/L | [7] |

Note: The yields of Bleomycin A2 and B2 can be significantly influenced by the fermentation conditions and the specific strain of S. verticillus used.

| Property | Bleomycin A2 | Bleomycin B2 | This compound |

| Molecular Formula | C₅₅H₈₄N₁₇O₂₁S₃ | C₅₅H₈₄N₁₉O₂₁S₂ | C₅₀H₇₃N₁₆O₂₁S₂ |

| Molecular Weight | 1415.56 g/mol | 1425.59 g/mol | 1314.4 g/mol |

| Terminal Amine | (3-aminopropyl)dimethylsulfonium | Agmatine | N-(4-aminobutyl)-3-aminopropionamide |

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Simplified Mechanism of Bleomycin-Induced DNA Cleavage

Caption: Simplified signaling pathway of Bleomycin-induced DNA cleavage.

Conclusion

The discovery of the bleomycin complex by Hamao Umezawa laid the foundation for the development of a crucial class of anticancer drugs. While Bleomycin A2 and B2 are the most studied components, the isolation and characterization of other analogues like this compound are vital for a comprehensive understanding of the structure-activity relationships within this family of compounds. The methodologies outlined in this guide, synthesized from decades of research, provide a framework for the isolation of this compound. Further research is warranted to quantify the specific yields and biological activities of this compound, which could unveil unique therapeutic properties and contribute to the development of novel, more effective cancer therapies with potentially reduced side effects.

References

- 1. Purification of bleomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New antibiotics, bleomycin A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Studies on bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and action of bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bleomycin | C55H84N17O21S3+ | CID 5360373 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US3681491A - Bleomycin and processes for the preparation thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. The resolution of two clinical agents, bleomycin and desferrioxamine B, from a Streptomyces verticillus fermentation mixture using multi-dimensional immobilised metal ion affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bleomycin B4: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bleomycin B4 is a glycopeptide antibiotic belonging to the bleomycin family, a group of potent anti-tumor agents isolated from the bacterium Streptomyces verticillus. Clinically, bleomycins are utilized in combination chemotherapy regimens for various malignancies, including squamous cell carcinomas, lymphomas, and testicular cancers. The cytotoxic effects of bleomycin are primarily attributed to its ability to induce single- and double-strand breaks in DNA. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on its mechanism of action and the cellular pathways it modulates. Detailed experimental protocols for studying its effects are also provided.

Chemical Structure and Properties

This compound is a complex molecule composed of a peptide backbone, a disaccharide moiety, and a terminal amine group. The core structure, bleomycinic acid, is common to all bleomycins, with the variation in the terminal amine defining the specific analogue.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C60H95N23O21S2 | [1] |

| Molecular Weight | 1538.67 g/mol | [1] |

| CAS Number | 9060-11-1 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water and DMSO. | [1] |

| Storage | Store at 4°C, protect from light. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month. | [1] |

Mechanism of Action: DNA Damage

The primary mechanism of action of bleomycin involves the oxidative cleavage of DNA.[2] This process is dependent on the presence of a metal ion, typically iron (Fe²⁺), and molecular oxygen.[3] The bleomycin-Fe(II) complex intercalates into the DNA, preferentially at 5'-GC-3' and 5'-GT-3' sequences.[2] This complex then reduces molecular oxygen to produce superoxide and hydroxyl free radicals, which attack the deoxyribose backbone of the DNA, leading to strand scission.[3]

Signaling Pathways Modulated by this compound

Bleomycin-induced DNA damage triggers a cascade of cellular responses, primarily activating the DNA damage response (DDR) pathway and the extrinsic apoptotic pathway.

DNA Damage Response Pathway

The DDR is a complex signaling network that detects DNA lesions, signals their presence, and promotes their repair. A key player in this pathway is the tumor suppressor protein p53.[4] Upon DNA damage by bleomycin, p53 is stabilized and activated through post-translational modifications, such as phosphorylation.[5][6] Activated p53 then transcriptionally upregulates target genes involved in cell cycle arrest (e.g., p21), allowing time for DNA repair, or, in cases of extensive damage, apoptosis.[4]

Extrinsic Apoptotic Pathway

In addition to the p53-mediated intrinsic apoptosis, bleomycin can also induce programmed cell death through the extrinsic pathway.[7][8][9] This pathway is initiated by the activation of death receptors on the cell surface, such as Fas.[7] Bleomycin treatment has been shown to upregulate the expression of Fas and its ligand (FasL), leading to the recruitment of adaptor proteins like FADD and the subsequent activation of caspase-8.[7][9] Active caspase-8 then initiates a caspase cascade, culminating in the activation of executioner caspases (e.g., caspase-3) and the dismantling of the cell.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.

DNA Cleavage Assay

This assay directly assesses the ability of this compound to induce strand breaks in plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

This compound

-

Ferrous ammonium sulfate (Fe(NH₄)₂(SO₄)₂)

-

2-Mercaptoethanol

-

Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

DNA loading dye

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA (final concentration ~10-20 ng/µL), and ferrous ammonium sulfate (final concentration ~10 µM).

-

Add varying concentrations of this compound to the reaction mixtures. Include a no-bleomycin control.

-

Initiate the cleavage reaction by adding 2-mercaptoethanol (final concentration ~1 mM).

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding DNA loading dye containing EDTA.

-

Analyze the DNA fragments by agarose gel electrophoresis (e.g., 1% agarose gel in TAE buffer).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The conversion of supercoiled plasmid DNA to nicked (single-strand break) and linear (double-strand break) forms indicates DNA cleavage.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., A549 lung carcinoma cells)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the incubation period, remove the treatment medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL).

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

-

Remove the MTT-containing medium and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

-

Cells treated with this compound

-

Low melting point agarose

-

Normal melting point agarose

-

Lysis solution (high salt and detergent)

-

Alkaline or neutral electrophoresis buffer

-

Neutralization buffer

-

DNA stain (e.g., SYBR Green or ethidium bromide)

-

Fluorescence microscope with appropriate filters

-

Comet scoring software

Procedure:

-

Harvest cells after treatment with this compound.

-

Embed the cells in low melting point agarose on a microscope slide pre-coated with normal melting point agarose.

-

Lyse the cells by immersing the slides in lysis solution to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Subject the nucleoids to electrophoresis in either alkaline (for single- and double-strand breaks) or neutral (primarily for double-strand breaks) buffer. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

-

Neutralize and stain the DNA.

-

Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage (e.g., tail length, tail moment) using specialized software.

Western Blot Analysis of p53 Phosphorylation

This technique is used to detect the activation of p53 via phosphorylation in response to this compound-induced DNA damage.[5]

Materials:

-

Cells treated with this compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p53 (e.g., Ser15) and anti-total p53

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phosphorylated p53.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p53.

Conclusion

This compound is a potent cytotoxic agent with a well-defined mechanism of action centered on DNA damage. Its ability to induce both single- and double-strand breaks triggers critical cellular signaling pathways, including the p53-dependent DNA damage response and the extrinsic apoptotic pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted biological effects of this compound and to explore its potential in novel anti-cancer therapeutic strategies. Understanding the intricate molecular interactions and cellular consequences of this compound treatment is paramount for optimizing its clinical use and for the development of next-generation DNA-damaging agents.

References

- 1. lqtc.fcien.edu.uy [lqtc.fcien.edu.uy]

- 2. Sequence specific cleavage of DNA by the antitumor antibiotics neocarzinostatin and bleomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bleomycin-induced DNA cleavage: studies in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of p53 in Bleomycin-Induced DNA Damage in the Lung: A Comparative Study with the Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 7. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholar.usuhs.edu [scholar.usuhs.edu]

- 9. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the DNA Cleavage Mechanism of Bleomycin B4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the DNA cleavage mechanism of Bleomycin B4 (BLM B4), a potent glycopeptide antibiotic used in cancer chemotherapy. By leveraging the extensive research conducted on the closely related and clinically more prevalent Bleomycin A2 (BLM A2), this document details the intricate biochemical processes that lead to DNA strand scission. This guide is intended to serve as a valuable resource for researchers in oncology, pharmacology, and drug development, offering detailed mechanistic insights, quantitative data for comparative analysis, and methodologies for key experimental procedures.

Core Mechanism of Bleomycin-Induced DNA Cleavage

The cytotoxic activity of bleomycin is primarily attributed to its ability to induce single- and double-strand breaks in DNA. This process is a complex interplay between the drug, a metal cofactor, molecular oxygen, and a reducing agent. While this compound and A2 differ only in their terminal amine moieties, they are believed to share the same fundamental mechanism of action. The key steps are outlined below.

Activation of the Bleomycin Molecule

Bleomycin requires chelation with a metal ion to become active, with ferrous iron (Fe(II)) being the most biologically relevant cofactor.[1][2] The metal-binding domain of the bleomycin molecule, which includes a pyrimidine, imidazole, and the primary and secondary amines of the β-aminoalanine moiety, coordinates with the Fe(II) ion.[2]

In the presence of molecular oxygen (O₂), the BLM-Fe(II) complex is oxidized to a BLM-Fe(III) state, which then reacts with another molecule of O₂ and a one-electron reductant (e.g., NADPH-cytochrome P450 reductase in vivo) to form a key intermediate: a hydroperoxide-Fe(III) complex, often referred to as "activated bleomycin".[3][4] This activated species is a low-spin Fe(III)-OOH complex and is the ultimate DNA cleaving agent.[3]

DNA Binding and Site Specificity

Activated bleomycin binds to DNA, a process facilitated by the bithiazole and C-terminal amine moieties of the molecule.[5] The bithiazole tail is thought to partially intercalate into the DNA minor groove, contributing to the binding affinity and sequence selectivity of the drug.[2] Bleomycin exhibits a preference for cleaving DNA at 5'-GC-3' and 5'-GT-3' sequences.[2]

Hydrogen Abstraction and DNA Strand Scission

The critical step in DNA cleavage is the abstraction of a hydrogen atom from the C-4' position of a deoxyribose sugar by the activated bleomycin complex.[3] This generates a C-4' radical on the DNA backbone. From this point, the degradation can proceed via two main pathways, the prevalence of which is influenced by the local oxygen concentration.

-

Oxygen-Dependent Pathway: In the presence of oxygen, the C-4' radical reacts with O₂ to form a 4'-peroxyl radical. This intermediate undergoes a series of rearrangements, ultimately leading to the cleavage of the C3'-C4' bond of the deoxyribose sugar. This results in a direct single-strand break, yielding a 3'-phosphoglycolate terminus and a 5'-phosphate terminus, along with the release of a base propenal.[3]

-

Oxygen-Independent (Anaerobic) Pathway: Under low oxygen conditions, the C-4' radical can be oxidized, followed by the addition of water to form a 4'-hydroxylated abasic site. This lesion is unstable and can lead to a strand break upon subsequent alkaline treatment, a so-called alkali-labile lesion.[3]

Double-strand breaks, which are considered the most cytotoxic lesions, are thought to arise from two closely spaced single-strand breaks.[6] This can occur either by two independent BLM molecules acting on opposite strands or by a single BLM molecule that is re-activated after the first cleavage event without dissociating from the DNA.[6]

Quantitative Data on Bleomycin-DNA Interaction and Cleavage

The efficiency of DNA cleavage by bleomycin is influenced by several factors, including the specific bleomycin congener, the DNA sequence, and the reaction conditions. The following tables summarize key quantitative data available in the literature.

Table 1: DNA Binding Affinity of Bleomycin Analogs

| Bleomycin Analog | DNA Substrate | Method | Apparent Kd (μM) | Reference |

| Bleomycin A2 | Calf Thymus DNA | Gel Filtration | 1.75 | [7] |

| Cu(II):Bleomycin A2 | Calf Thymus DNA | Gel Filtration | 2.56 | [7] |

| Fe(III)•Bleomycin B2 | Hairpin DNA | Surface Plasmon Resonance | ~0.29 | [8] |

Table 2: DNA Cleavage Efficiency of Bleomycin Analogs

| Bleomycin Analog | DNA Substrate | Assay | EC50 (μM) for 50% plasmid relaxation | Reference |

| Bleomycin A2 | pBluescript II SK(+) | Plasmid Relaxation | 0.2 | [1] |

| Bleomycin Z | pBluescript II SK(+) | Plasmid Relaxation | 0.2 | [1] |

| 6'-deoxy-Bleomycin Z | pBluescript II SK(+) | Plasmid Relaxation | <0.1 | [1] |

| ZBM | pBluescript II SK(+) | Plasmid Relaxation | 0.1 | [1] |

| 6'-hydroxy-ZBM | pBluescript II SK(+) | Plasmid Relaxation | 0.2 | [1] |

Table 3: Single-Strand (ss) vs. Double-Strand (ds) DNA Cleavage Ratios

| Bleomycin Analog | DNA Substrate | Assay | ss:ds Ratio | Reference |

| Bleomycin A2 | Hairpin DNA | Hairpin Cleavage Assay | 3.4:1 | [6] |

| Bleomycin A5 | Hairpin DNA | Hairpin Cleavage Assay | 3.1:1 | [6] |

| CD-BLM | Hairpin DNA | Hairpin Cleavage Assay | 6.7:1 | [6] |

| Bleomycin A2 | Supercoiled Plasmid | Plasmid Relaxation Assay | 7.3:1 | [6] |

| Bleomycin A5 | Supercoiled Plasmid | Plasmid Relaxation Assay | 5.8:1 | [6] |

| CD-BLM | Supercoiled Plasmid | Plasmid Relaxation Assay | 2.8:1 | [6] |

Note: Direct quantitative data for this compound is limited in the cited literature. The data presented for Bleomycin B2 and other analogs provide a comparative context for understanding the structure-activity relationships within the bleomycin family.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the DNA cleavage mechanism of bleomycin.

Supercoiled Plasmid DNA Relaxation Assay

This assay is widely used to assess the ability of bleomycin to induce single- and double-strand breaks in DNA. Single-strand breaks convert supercoiled plasmid DNA (Form I) into a relaxed, open-circular form (Form II), while double-strand breaks linearize the plasmid (Form III). These different topological forms can be separated and quantified by agarose gel electrophoresis.

Materials:

-

Supercoiled plasmid DNA (e.g., pUC19, pBR322)

-

Bleomycin (A2, B4, or other analogs)

-

Ferrous ammonium sulfate ((NH₄)₂Fe(SO₄)₂·6H₂O)

-

HEPES buffer (pH 7.5)

-

Loading buffer (containing glycerol and a tracking dye)

-

Agarose

-

TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the supercoiled plasmid DNA (e.g., 1 µg) in HEPES buffer (e.g., 50 mM, pH 7.5).

-

Bleomycin Activation: Prepare a fresh solution of ferrous ammonium sulfate. Just prior to initiating the reaction, mix the bleomycin solution with an equimolar amount of the ferrous ammonium sulfate solution.

-

Initiate Cleavage Reaction: Add the activated bleomycin to the DNA-containing reaction mixture to the desired final concentration. The total reaction volume is typically 20 µL.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15-30 minutes).

-

Quench Reaction: Stop the reaction by adding loading buffer.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) prepared in TAE or TBE buffer containing a DNA stain. Run the gel at a constant voltage until the different DNA forms are adequately separated.

-

Visualization and Quantification: Visualize the DNA bands under UV light. The relative amounts of Form I, Form II, and Form III DNA can be quantified using densitometry software. The extent of single- and double-strand cleavage can then be calculated.

32P-Labeled Hairpin DNA Cleavage Assay

This assay provides a more precise method for studying the sequence specificity and the ratio of single- to double-strand breaks at a specific DNA site. A synthetic hairpin oligonucleotide containing a known bleomycin cleavage site is radiolabeled, allowing for sensitive detection of cleavage products.

Materials:

-

Synthetic hairpin oligonucleotide with a bleomycin cleavage site

-

T4 Polynucleotide Kinase (for 5' end-labeling) or Terminal Deoxynucleotidyl Transferase (for 3' end-labeling)

-

[γ-³²P]ATP or [α-³²P]ddATP

-

Bleomycin and ferrous ammonium sulfate

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Denaturing polyacrylamide gel

-

Urea

-

TBE buffer

-

Loading buffer (containing formamide)

-

Phosphorimager and screen

Protocol:

-

Radiolabeling of Hairpin DNA: End-label the hairpin oligonucleotide with ³²P using the appropriate enzyme and labeled nucleotide. Purify the labeled DNA, typically by gel electrophoresis.

-

Reaction Setup: In a microcentrifuge tube, set up the cleavage reaction containing the ³²P-labeled hairpin DNA in the reaction buffer.

-

Bleomycin Activation and Reaction Initiation: Activate bleomycin with Fe(II) as described previously and add it to the reaction mixture.

-

Incubation: Incubate the reaction at the desired temperature and for the desired time.

-

Reaction Termination and Precipitation: Stop the reaction and precipitate the DNA using ethanol or isopropanol.

-

Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Resuspend the DNA pellet in a denaturing loading buffer (containing formamide and urea) and heat to denature the DNA. Load the samples onto a high-resolution denaturing polyacrylamide gel.

-

Analysis: After electrophoresis, expose the gel to a phosphorimager screen. The resulting autoradiogram will show bands corresponding to the full-length hairpin and the cleavage products. The size of the products can be determined by running a sequencing ladder alongside the samples. The intensity of the bands corresponding to single- and double-strand breaks can be quantified to determine the ss:ds ratio.

Conclusion

The DNA cleavage mechanism of this compound, inferred from extensive studies on its close analogs, is a sophisticated process involving metal-dependent activation and the generation of a potent DNA-cleaving species. The subsequent hydrogen abstraction from the deoxyribose backbone initiates a cascade of reactions leading to both single- and double-strand breaks, ultimately resulting in cytotoxicity. The quantitative data and experimental protocols provided in this guide offer a foundation for further research into the nuanced structure-activity relationships of different bleomycin congeners and for the development of novel anticancer therapeutics with improved efficacy and reduced toxicity. Further direct comparative studies of this compound and A2 are warranted to fully elucidate the impact of the terminal amine group on the drug's interaction with DNA and its cleavage efficiency.

References

- 1. A Designer Bleomycin with Significantly Improved DNA Cleavage Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Interaction of the Metallo-Glycopeptide Anti-Tumour Drug Bleomycin with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Bleomycin-induced DNA cleavage: studies in vitro and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lqtc.fcien.edu.uy [lqtc.fcien.edu.uy]

- 6. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical synthesis of radiolabeled bleomycin A2 and its binding to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dynamics of Bleomycin Interaction with a Strongly Bound Hairpin DNA Substrate, and Implications for Cleavage of the Bound DNA - PMC [pmc.ncbi.nlm.nih.gov]

Early Investigations into the Antitumor Activity of Bleomycin B4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bleomycin, a glycopeptide antibiotic isolated from Streptomyces verticillus by Umezawa and colleagues in the 1960s, represents a cornerstone in the history of cancer chemotherapy.[1] While clinically utilized as a mixture of several congeners, the individual contribution of each component to the overall antitumor effect has been a subject of scientific inquiry. This technical guide focuses on the early understanding of the antitumor properties of a specific, lesser-known component: Bleomycin B4. Due to the historical focus on the more abundant congeners, particularly Bleomycin A2 and B2, specific early quantitative data for this compound is sparse in readily available literature. This document, therefore, synthesizes the available information on the Bleomycin complex and its primary constituents to provide a contextual understanding of this compound's likely role and characteristics based on the foundational research of that era.

The Bleomycin Complex: A Family of Antitumor Agents

Early research established that Bleomycin is not a single entity but a mixture of structurally related glycopeptides.[1] The clinical formulation, Bleomycin Sulfate, is predominantly composed of Bleomycin A2 (55-70%) and Bleomycin B2 (25-32%), with this compound constituting a minor fraction of no more than 1%.[2] All bleomycins share a common structural backbone, bleomycinic acid, and differ in their terminal amine moieties, which influences their biological activity.[1] The variation in these terminal groups among different congeners, such as A2, B2, and B4, is understood to affect their potency and potentially their toxicity profiles. The fact that different commercial formulations with varying congener compositions (e.g., one rich in A2/B2 versus another with 97% A5) exhibit different biological effects underscores the importance of the individual components.[3]

Mechanism of Action: DNA Cleavage

The primary mechanism of Bleomycin's antitumor activity is the induction of single- and double-strand breaks in DNA.[4][5] This process is dependent on the presence of a metal ion, typically iron, and molecular oxygen. The bleomycin molecule chelates Fe(II), forming a complex that is subsequently oxidized to Fe(III), generating reactive oxygen species (ROS) such as superoxide and hydroxyl radicals. These highly reactive radicals attack the phosphodiester backbone of DNA, leading to strand scission and ultimately cell death. This mechanism is particularly effective against rapidly dividing cancer cells.

Figure 1: Simplified signaling pathway of Bleomycin-induced DNA damage.

Early Preclinical Antitumor Activity Data

Specific quantitative data from the earliest studies detailing the in vitro and in vivo antitumor activity of isolated this compound are not well-documented in accessible literature. The initial investigations by Umezawa and colleagues primarily reported on the activity of the Bleomycin complex.[6] However, later comparative studies of different Bleomycin analogues and formulations provide a framework for understanding the expected activity.

The antitumor efficacy of the Bleomycin complex was established against various experimental tumors. For instance, Bleomycin demonstrated a high selective effect on the solid form of sarcoma 180 in mice.[7] Its activity was also noted against Ehrlich ascites carcinoma.[6]

While direct comparisons are limited, the principle that the terminal amine structure influences efficacy is supported by studies on other congeners. For example, a formulation containing 97% Bleomycin A5 showed slightly greater potency against murine L-1210 leukemia cells compared to a standard A2/B2 mixture.[3] Another derivative, pepleomycin, was found to be twice as effective as the standard Bleomycin mixture in both in vitro and in vivo models.[5] These findings suggest that while all congeners possessing the bleomycinic acid core are active, the specific terminal amine of this compound would likely modulate its specific activity and tumor spectrum.

Table 1: Early Preclinical In Vivo Antitumor Activity of the Bleomycin Complex

| Tumor Model | Animal Model | Bleomycin Complex Efficacy | Reference |

| Sarcoma 180 (solid) | Mice | High selective effect | [7] |

| Ehrlich ascites carcinoma | Mice | Demonstrated antitumor activity | [6] |

| Garding-Passey melanoma | Mice | Lower activity compared to Sarcoma 180 | [7] |

| Cervical carcinoma CC-5 | Mice | Lower activity compared to Sarcoma 180 | [7] |

| Lymphosarcoma L10-1 | Mice | Most resistant to Bleomycin | [7] |

Experimental Protocols from Early Studies

The methodologies employed in the foundational research on Bleomycin provide insight into how its antitumor properties were first characterized.

In Vivo Antitumor Activity Assessment

A common experimental workflow for assessing the in vivo efficacy of Bleomycin in early studies is outlined below.

Figure 2: Generalized workflow for in vivo antitumor testing of Bleomycin.

Methodology Details:

-

Animal Models: Early studies frequently utilized mouse models, such as those bearing transplantable tumors like Sarcoma 180 or Ehrlich ascites carcinoma.[6][7]

-

Tumor Implantation: Solid tumors were typically initiated by subcutaneous injection of a suspension of tumor cells. For ascites tumors, intraperitoneal injection was used.

-

Treatment Regimen: Bleomycin was administered through various routes, including intravenous, intraperitoneal, and subcutaneous injections.[7] Dosing schedules often involved daily injections for a specified number of days.

-

Efficacy Evaluation: The primary endpoints for assessing antitumor activity were the inhibition of tumor growth (measured by tumor weight or volume at the end of the experiment) and the prolongation of the lifespan of the treated animals compared to a control group.

In Vitro Antitumor Activity Assessment

Early in vitro studies were crucial for elucidating the direct cytotoxic effects of Bleomycin on cancer cells.

Methodology Details:

-

Cell Lines: HeLa cells were among the cell lines used in early in vitro experiments.[6]

-

Culture and Treatment: Cancer cells were cultured in appropriate media. Bleomycin was added to the culture medium at various concentrations to determine its effect on cell viability and proliferation.

-

Assessment of Cytotoxicity: The primary method for assessing cytotoxicity was the inhibition of cell growth. This was often determined by counting the number of viable cells after a specific incubation period with the drug. Another key endpoint was the inhibition of DNA synthesis, which was measured by the reduced incorporation of radiolabeled thymidine into the DNA of treated cells.[6]

Conclusion

While specific, quantitative data from early studies focusing exclusively on the antitumor activity of this compound are scarce, the foundational research on the Bleomycin complex provides a strong framework for understanding its role. As a naturally occurring component of the Bleomycin mixture, this compound undoubtedly contributes to the overall therapeutic effect. The established mechanism of action—metal-dependent oxidative cleavage of DNA—is common to all bleomycins. The subtle structural variation in its terminal amine group, when compared to the more abundant A2 and B2 congeners, likely results in a unique potency and therapeutic index. Later research on other minor congeners and synthetic analogues has confirmed that modifications to this part of the molecule can significantly impact both efficacy and toxicity. Future retrospective analyses of original chromatographic separations or re-synthesis and modern screening of pure this compound could provide the definitive quantitative data that is absent from the early literature.

References

- 1. Bleomycin and Other Antitumor Antibiotics | Oncohema Key [oncohemakey.com]

- 2. drugfuture.com [drugfuture.com]

- 3. Analytical and biological inequivalence of two commercial formulations of the antitumor agent bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the mechanism of antitumor effect of bleomycin of squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The in vitro and in vivo antitumor effects of pepleomycin alone or in combination with radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Bleomycetin antitumor activity in relation to solid mouse tumors] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Arsenal: A Technical Guide to the Structure-Activity Relationship of Bleomycin B4

For Immediate Release

A Deep Dive into the Glycopeptide Antibiotic's Mechanism of Action for Researchers and Drug Development Professionals

This technical whitepaper offers an in-depth exploration of the structure-activity relationship (SAR) of Bleomycin B4, a potent glycopeptide antibiotic utilized in chemotherapy. By dissecting its key functional domains, this guide provides a comprehensive overview of how the molecule's distinct components contribute to its DNA-targeting and cleavage capabilities. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of Bleomycin's molecular mechanics to inform the development of novel anticancer agents with improved efficacy and reduced toxicity.

Executive Summary

Bleomycin's therapeutic efficacy is rooted in its ability to induce sequence-selective single- and double-strand breaks in DNA.[1] This activity is not the function of a single entity but rather the coordinated action of three distinct molecular domains: the metal-binding domain, the DNA-binding domain (bithiazole tail), and the carbohydrate moiety. Alterations to any of these domains can significantly impact the drug's cytotoxicity, cellular uptake, and DNA cleavage efficiency. This guide summarizes the quantitative effects of these modifications, details the experimental protocols used to ascertain these activities, and provides visual diagrams to clarify complex mechanisms and workflows.

Core Structure and Functional Domains

Bleomycin is a modular molecule, with each section playing a critical role in its overall anticancer activity.[2][3]

-

Metal-Binding Domain: This N-terminal region, composed of a pyrimidoblamic acid subunit and a β-hydroxy histidine, is responsible for chelating transition metal ions, most notably iron (Fe²⁺). This complex is essential for the activation of molecular oxygen, which leads to the generation of highly reactive oxygen species (ROS), the ultimate agents of DNA strand scission.[1][4] Furthermore, this domain is the primary determinant of the DNA sequence selectivity of cleavage.[5]

-

DNA-Binding Domain: The C-terminal portion of the molecule, featuring a bithiazole tail with a cationic substituent, serves as the DNA anchor.[6] This domain facilitates the initial association with DNA, primarily through intercalation of the bithiazole rings between the base pairs of the DNA duplex.[7][8] The positive charge on the terminal group is crucial for this intercalative binding.[9]

-

Carbohydrate Moiety: The disaccharide group (L-gulose and 3-O-carbamoyl-D-mannose) is not merely a passive structural element. It is fundamentally important for the selective targeting and uptake of Bleomycin by tumor cells.[2][3][10] Analogs lacking this sugar domain, known as deglycobleomycins, exhibit significantly reduced cytotoxicity and a lesser ability to induce double-strand DNA breaks, highlighting the carbohydrate's role in the drug's overall potency.[2][11]

Quantitative Structure-Activity Relationship

Modifications to the core domains of Bleomycin have provided invaluable insights into their specific functions. The following tables summarize key quantitative data from studies of various Bleomycin analogs.

DNA Cleavage Activity of Bleomycin Analogs

The ability of Bleomycin and its analogs to induce single-strand breaks in supercoiled plasmid DNA can be quantified by determining the effective concentration required for 50% relaxation of the plasmid (EC₅₀). Lower values indicate higher potency.

| Analog | Key Modification | EC₅₀ (µM)[11] | Relative Potency vs. BLM A₂ |

| BLM A₂ | Reference Compound | 0.32 ± 0.02 | 1.0x |

| ZBM | Different terminal amine and disaccharide | 0.10 ± 0.01 | 3.2x |

| BLM Z | ZBM terminal amine, BLM disaccharide | 0.22 ± 0.02 | 1.5x |

| 6'-hydroxy-ZBM | ZBM with hydroxylated disaccharide | 0.26 ± 0.05 | 1.2x |

| 6'-deoxy-BLM Z | ZBM terminal amine, modified ZBM disaccharide | 0.030 ± 0.003 | 10.7x |

Table 1: DNA Cleavage Potency. Data derived from supercoiled plasmid DNA relaxation assays. A lower EC₅₀ value signifies greater DNA cleavage activity.[11]

Cytotoxicity of Bleomycin Analogs

The in vitro cytotoxicity of Bleomycin analogs is typically measured by their half-maximal inhibitory concentration (IC₅₀) in cancer cell lines.

| Analog | IC₅₀ in HeLa Cells (µM)[2] | Relative Cytotoxicity vs. BLM |

| BLM | 4.4 | 1.0x |

| ZBM | 7.9 | 0.6x |

| BLM Z | 3.2 | 1.4x |

| 6'-deoxy-BLM Z | 2.9 | 1.5x |

Table 2: Cytotoxicity in Human HeLa Cells. A lower IC₅₀ value indicates greater cell-killing capability.[2]

Single-Strand vs. Double-Strand DNA Cleavage

The ratio of single-strand (ss) to double-strand (ds) DNA breaks is a critical determinant of biological activity, with double-strand breaks being significantly more lethal to cells.[1]

| Analog | Key Modification | ss:ds Cleavage Ratio[3] |

| BLM A₂ | Reference Compound | 3.4 : 1 |

| BLM A₅ | Reference Compound | 3.1 ± 0.3 : 1 |

| CD-BLM | Bulky β-cyclodextrin on terminal amine (prevents intercalation) | 6.7 ± 1.2 : 1 |

Table 3: Ratio of Single-Strand to Double-Strand DNA Cleavage. Data from hairpin DNA cleavage assays. A lower ratio suggests a greater propensity to cause the more cytotoxic double-strand breaks.[3]

Experimental Protocols

The quantitative data presented above are derived from established biochemical and cell-based assays. Detailed methodologies for key experiments are provided below.

Supercoiled Plasmid DNA Relaxation Assay (for DNA Cleavage)

This assay measures the ability of a Bleomycin analog to introduce single-strand nicks into supercoiled plasmid DNA (Form I), converting it to a relaxed, open-circular form (Form II).

-

Activation of Bleomycin: Prepare the active Fe(II)-Bleomycin complex by mixing an aqueous solution of the Bleomycin analog (e.g., 50 µM) with an equal volume of a freshly prepared solution of ferrous ammonium sulfate (e.g., 50 µM Fe(NH₄)₂(SO₄)₂). Incubate the mixture on ice for 1 minute.[1]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 20 µL reaction mixture containing 1 µg of supercoiled plasmid DNA (e.g., pUC18 or pBluescript) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).[1][11]

-

Initiation of Cleavage: Add an appropriate aliquot of the activated Bleomycin complex to the reaction mixture to achieve the desired final concentrations for the dose-response curve.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 4°C or 25°C) for a defined period (e.g., 10-30 minutes).[1][5]

-

Quenching the Reaction: Stop the reaction by adding a loading buffer containing a chelating agent and a density agent (e.g., 5 µL of 50% glycerol, 50 mM EDTA, 0.25% bromophenol blue).[1]

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL). Perform electrophoresis in TBE buffer (90 mM Tris-borate, 5 mM EDTA, pH 8.3) at a constant voltage (e.g., 80 V) until the different DNA forms are separated.[1]

-

Analysis: Visualize the DNA bands under UV light. Supercoiled (Form I), relaxed circular (Form II), and linear (Form III, resulting from double-strand breaks) DNA will migrate at different rates. Quantify the intensity of each band using densitometry software. The percentage of Form I DNA remaining is plotted against the drug concentration to determine the EC₅₀ value.[11]

Fluorescence Quenching Assay (for DNA Binding)

This method determines the binding affinity of Bleomycin to DNA by measuring the quenching of the intrinsic fluorescence of its bithiazole moiety upon intercalation into the DNA helix.

-

Instrumentation: Use a spectrofluorometer with temperature control. Set the excitation wavelength to the maximum for the bithiazole ring (approx. 300-310 nm) and the emission wavelength to its fluorescence maximum (approx. 353 nm).

-

Sample Preparation: Prepare a solution of the Bleomycin analog at a fixed concentration (e.g., 1-10 µM) in a suitable buffer (e.g., 2.5 mM Tris-HCl, pH 8.4) in a quartz cuvette.

-

Titration: Record the initial fluorescence intensity (F₀). Make successive small additions of a concentrated stock solution of calf thymus DNA to the cuvette. After each addition, mix thoroughly and allow the system to equilibrate for a few minutes before recording the new fluorescence intensity (F).

-

Data Correction: Correct the observed fluorescence values for dilution by multiplying each F by the factor (V+v)/V, where V is the initial volume and v is the total volume of DNA solution added.

-

Data Analysis: Plot the change in fluorescence (F₀ - F) or the ratio F₀/F against the total DNA concentration. The data can be fitted to a binding equation, such as the Scatchard equation, to determine the apparent equilibrium binding constant (K) and the binding site size (the number of DNA base pairs per bound drug molecule).

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz provide clear visual representations of the complex processes involved in Bleomycin's function.

Caption: Mechanism of Bleomycin-induced DNA damage.

Caption: Workflow for the DNA plasmid relaxation assay.

Conclusion

The modular nature of this compound provides a remarkable example of a natural product's structure-activity relationship. The metal-binding domain acts as the catalytic core, the bithiazole tail as the anchor, and the carbohydrate moiety as the delivery system. Quantitative analysis of engineered analogs, such as the highly potent 6'-deoxy-BLM Z, demonstrates that rational modifications to these domains can significantly enhance DNA cleavage activity.[11] A thorough understanding of these relationships, supported by robust experimental protocols, is paramount for the future design of glycopeptide-based chemotherapeutics with superior tumor-targeting capabilities and improved therapeutic windows.

References

- 1. mdpi.com [mdpi.com]

- 2. Influence of ethidium bromide on hyperthermic modification of bleomycin-DNA interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Simple Colorimetric Assay of Bleomycin‐Mediated DNA Cleavage Utilizing Double‐Stranded DNA‐Modified Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic interactions of ethidium bromide and bleomycin on cellular DNA and growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of PM-2 DNA degradation as a pharmacokinetic assay for bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential sensitivity to ethidium bromide of replicative DNA synthesis and bleomycin-induced unscheduled DNA synthesis in permeable mouse sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A systematic approach toward the analysis of drug-DNA interactions using Raman spectroscopy: the binding of metal-free bleomycins A(2) and B(2) to calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gated Ethidium- and Bleomycin-Loading in Phage T4 That Is Subsequently Purified Leak-Free [mdpi.com]

- 10. Amplification of bleomycin-mediated degradation of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bleomycin-DNA interactions: fluorescence and proton magnetic resonance studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Deep Dive: A Technical Guide to the Analysis of Bleomycin B4

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the spectroscopic analysis of the anti-cancer agent Bleomycin B4. This document provides an in-depth exploration of the methodologies and data integral to understanding the structure, function, and mechanism of this potent glycopeptide antibiotic.

This compound, a significant congener of the bleomycin family of anti-tumor drugs, is distinguished by its terminal amine group, a spermidine moiety. While structurally similar to the more commonly studied Bleomycin A2, these differences can influence its biological activity and spectroscopic signature. This guide synthesizes available data on the spectroscopic characterization of this compound and related congeners, offering a foundational resource for its analysis.

Mass Spectrometry

Mass spectrometry is a cornerstone technique for the characterization of this compound, providing precise molecular weight determination and structural insights. Due to its polarity, chelating properties, and heterogeneity, analysis can be challenging.[1][2]

Experimental Protocol: HILIC-LC-MS/MS for Bleomycin Quantification

A robust method for quantifying trace levels of bleomycin involves a combination of solid-phase extraction (SPE) and Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS).[2]

-

Sample Preparation: Solid-phase extraction is employed for sample clean-up and concentration.

-

Chromatography: HILIC is utilized for separation, which is well-suited for polar analytes like bleomycin.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity for detection. This method has achieved a lower limit of quantification (LLOQ) of 0.075 µg/L.[2]

In quantitative mass spectrometry imaging (Q-MSI), reserpine has been used as an internal standard to compensate for variations in ion suppression and other matrix effects.[3]

Table 1: Mass Spectrometry Data for Bleomycin Congeners

| Congener | Theoretical m/z | Ionization Mode | Reference |

| Bleomycin A2 | 1414.51826 | Positive | [3] |

| Bleomycin B2 | 1425.56323 | Positive | [3] |

Note: Specific m/z values for this compound were not explicitly found in the provided search results, but would be calculated based on its unique chemical formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of Bleomycin and its complexes in solution.[4][5] Two-dimensional NMR techniques, such as COSY, SECSY, and NOESY, have been instrumental in the complete assignment of the 1H-NMR spectrum of bleomycin-metal complexes.[5]

Experimental Protocol: 2D NMR of a Bleomycin-Zinc Complex

-

Sample Preparation: The Bleomycin-zinc complex is prepared in both H₂O and D₂O at a controlled pH of 6.7.[5]

-

Data Acquisition: A suite of 2D NMR experiments (COSY, SECSY, NOESY) are performed at both 277 K and 300 K to facilitate complete spectral assignment.[5]

-

Data Analysis: Vicinal coupling constant analysis is used to determine the conformation around specific residues.[5] Distance geometry calculations based on NOE constraints are employed to generate a reliable solution structure.[5]

Studies on the acid-base titration of Bleomycin A2 using ¹³C NMR have provided pKDa values for key functional groups, indicating that protonation events can induce significant conformational changes.[6]

Table 2: pKDa Values for Bleomycin A2 Functional Groups in D₂O

| Functional Group | pKDa |

| Secondary Amine | 3.68 ± 0.05 |

| Imidazole | 5.29 ± 0.03 |

| Primary Amine | 8.23 ± 0.19 |

| (Data from ¹³C NMR titration of Bleomycin A2)[6] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is routinely used to monitor the interaction of Bleomycin with DNA and metal ions. The binding of Bleomycin to DNA results in characteristic changes in its absorption spectrum.

Experimental Protocol: UV-Vis Titration of Bleomycin with DNA

-